molecular formula C5H7N3O2 B1417825 (1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime CAS No. 212254-68-7

(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime

Cat. No.: B1417825
CAS No.: 212254-68-7
M. Wt: 141.13 g/mol
InChI Key: MYHXUYAGTIWVIR-ZZXKWVIFSA-N
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Description

(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime is a heterocyclic compound featuring an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime typically involves the formation of the oxadiazole ring followed by the introduction of the oxime group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with carbon dioxide can yield oxadiazole derivatives . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Potential use in the development of new therapeutic agents due to its unique chemical properties.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime involves its interaction with specific molecular targets. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

(NE)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3(6-9)5-4(2)7-10-8-5/h9H,1-2H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHXUYAGTIWVIR-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NON=C1/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime
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(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime
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(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime
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(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime
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(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime
Reactant of Route 6
(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime

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